molecular formula C15H18N2O5 B1251750 Brachystemidine A

Brachystemidine A

Cat. No. B1251750
M. Wt: 306.31 g/mol
InChI Key: BPMLAWBYBLOCCU-KZUDCZAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brachystemidine A is a member of pyrroles. It has a role as a metabolite.

Scientific Research Applications

Isolation and Characterization

  • Brachystemidine A, along with other novel alkaloids (Brachystemidines A-E), was isolated from the roots of Brachystemma calycinum. Their structures were determined primarily using spectral data and NMR techniques (Yong‐Xian Cheng et al., 2002).

Immunological Impact

  • Brachystemidine A has been studied for its effects on lymphocyte proliferation. Specifically, it's noted for its potent immunosuppressive properties, as evidenced by its inhibition of mouse T- and B-lymphocyte proliferation (Qing Lu et al., 2007).

properties

Product Name

Brachystemidine A

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

[(5S)-5-(2-methoxy-5-oxopyrrolidin-1-yl)-2,5-dihydrofuran-3-yl]methyl 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H18N2O5/c1-20-13-5-4-12(18)17(13)14-7-10(8-21-14)9-22-15(19)11-3-2-6-16-11/h2-3,6-7,13-14,16H,4-5,8-9H2,1H3/t13?,14-/m0/s1

InChI Key

BPMLAWBYBLOCCU-KZUDCZAMSA-N

Isomeric SMILES

COC1CCC(=O)N1[C@@H]2C=C(CO2)COC(=O)C3=CC=CN3

Canonical SMILES

COC1CCC(=O)N1C2C=C(CO2)COC(=O)C3=CC=CN3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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